Cas no 2090609-90-6 (4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine)

4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine structure
2090609-90-6 structure
商品名:4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
CAS番号:2090609-90-6
MF:C12H14IN3
メガワット:327.164134502411
CID:5721395
PubChem ID:121211619

4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine 化学的及び物理的性質

名前と識別子

    • F2198-1922
    • AKOS026721756
    • 2090609-90-6
    • 4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
    • Pyridine, 4-[4-iodo-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl]-
    • インチ: 1S/C12H14IN3/c1-8(2)16-9(3)11(13)12(15-16)10-4-6-14-7-5-10/h4-8H,1-3H3
    • InChIKey: SYWCIHMHZVNLCX-UHFFFAOYSA-N
    • ほほえんだ: IC1C(C2C=CN=CC=2)=NN(C=1C)C(C)C

計算された属性

  • せいみつぶんしりょう: 327.02325g/mol
  • どういたいしつりょう: 327.02325g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 1.60±0.1 g/cm3(Predicted)
  • ふってん: 370.6±42.0 °C(Predicted)
  • 酸性度係数(pKa): 2.49±0.10(Predicted)

4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2198-1922-5g
4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
2090609-90-6 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F2198-1922-2.5g
4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
2090609-90-6 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F2198-1922-0.5g
4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
2090609-90-6 95%+
0.5g
$318.0 2023-09-06
Life Chemicals
F2198-1922-10g
4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
2090609-90-6 95%+
10g
$1407.0 2023-09-06
Life Chemicals
F2198-1922-0.25g
4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
2090609-90-6 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F2198-1922-1g
4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
2090609-90-6 95%+
1g
$335.0 2023-09-06
TRC
I242261-500mg
4-(4-iodo-1-isopropyl-5-methyl-1h-pyrazol-3-yl)pyridine
2090609-90-6
500mg
$ 320.00 2022-06-04
TRC
I242261-100mg
4-(4-iodo-1-isopropyl-5-methyl-1h-pyrazol-3-yl)pyridine
2090609-90-6
100mg
$ 95.00 2022-06-04
TRC
I242261-1g
4-(4-iodo-1-isopropyl-5-methyl-1h-pyrazol-3-yl)pyridine
2090609-90-6
1g
$ 475.00 2022-06-04

4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine 関連文献

4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridineに関する追加情報

Comprehensive Overview of 4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine (CAS No. 2090609-90-6)

4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine, with the CAS number 2090609-90-6, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule combines a pyridine ring with a pyrazole moiety, functionalized with an iodo group, an isopropyl substituent, and a methyl group. Its unique structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

The compound's iodo-substituted pyrazole core is a critical scaffold in medicinal chemistry, often exploited for its ability to participate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig reactions. Researchers frequently search for "pyrazole derivatives in drug discovery" or "iodo-pyridine applications," reflecting the growing interest in its utility. Its CAS no. 2090609-90-6 is often queried in databases like SciFinder or Reaxys to access physicochemical properties, synthetic protocols, and safety data.

In the context of current trends, the demand for small-molecule modulators targeting protein-protein interactions (PPIs) has surged. 4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine aligns with this trend due to its potential as a protein kinase binder. Queries like "kinase inhibitor scaffolds 2024" or "pyrazole-based therapeutics" highlight its relevance in oncology and inflammation research. Additionally, its isopropyl group enhances lipophilicity, a property often optimized in CNS drug design, addressing popular search terms such as "blood-brain barrier penetration strategies."

From a synthetic perspective, the compound's iodo functionality enables versatile derivatization, making it a hotspot for "C-H activation methodologies" and "late-stage functionalization" discussions. Its stability under physiological conditions also positions it as a candidate for "probe development in chemical biology," a topic frequently explored in high-impact journals. Analytical techniques like HPLC purity analysis and NMR characterization are commonly associated with its quality control, as evidenced by searches for "pyrazole NMR shifts."

Environmental and regulatory considerations are also pivotal. While not classified as hazardous, its halogenated structure prompts interest in "green chemistry alternatives for iodo-compounds." Researchers increasingly seek "sustainable heterocyclic synthesis" methods, aligning with global sustainability goals. The compound's CAS 2090609-90-6 is thus a bridge between traditional medicinal chemistry and modern eco-friendly practices.

In summary, 4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2090609-90-6) exemplifies the convergence of structural ingenuity and therapeutic potential. Its multifaceted applications—from kinase inhibition to chemical probe design—ensure its prominence in both academic and industrial settings, resonating with contemporary scientific inquiries and innovations.

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